4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid is a complex organic compound that features a benzoic acid moiety substituted with a chloro group and an amino group linked to a diaminopyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid typically involves the following steps:
Formation of 2,6-diaminopyrimidine: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-4-chloropyrimidine: This compound shares a similar pyrimidine core but lacks the benzoic acid moiety.
2-Amino-4-chlorobenzoic acid: Similar in structure but without the pyrimidine ring.
4-Chloro-2,6-diaminopyrimidine: Another closely related compound with similar properties.
Uniqueness
4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid is unique due to its combined structural features of both a benzoic acid and a diaminopyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .
Properties
CAS No. |
830347-29-0 |
---|---|
Molecular Formula |
C11H10ClN5O2 |
Molecular Weight |
279.68 g/mol |
IUPAC Name |
4-chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H10ClN5O2/c12-5-1-2-6(10(18)19)7(3-5)15-9-4-8(13)16-11(14)17-9/h1-4H,(H,18,19)(H5,13,14,15,16,17) |
InChI Key |
BFRSEYISVADTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC2=NC(=NC(=C2)N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.